(6-Bromonaphthalen-1-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9BrO |
|---|---|
Molecular Weight |
237.09 g/mol |
IUPAC Name |
(6-bromonaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H9BrO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6,13H,7H2 |
InChI Key |
KPOFUVXADIRQLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)CO |
Origin of Product |
United States |
Spectroscopic and Structural Characterization Studies of 6 Bromonaphthalen 1 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of (6-Bromonaphthalen-1-yl)methanol would provide critical information about the number of different types of protons, their electronic environments, and their proximity to other protons. Analysis of the chemical shifts (δ), integration values, and splitting patterns (multiplicities) would allow for the assignment of each proton in the molecule.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| -CH₂OH (methylene protons) | 4.5 - 5.0 | Singlet or Doublet | N/A or coupling to hydroxyl proton |
| -OH (hydroxyl proton) | Variable | Singlet (broad) | N/A |
| Naphthalene (B1677914) ring protons | 7.0 - 8.5 | Doublet, Triplet, Multiplet | 7.0 - 9.0 (ortho), 1.0 - 3.0 (meta), <1.0 (para) |
Note: The exact chemical shifts and coupling constants for the aromatic protons would depend on the specific electronic effects of the bromo and methanol (B129727) substituents on the naphthalene ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| -CH₂OH (methylene carbon) | 60 - 70 |
| C-Br (carbon attached to bromine) | 115 - 125 |
| Naphthalene ring carbons | 120 - 140 |
| Quaternary naphthalene carbons | 130 - 150 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the naphthalene ring.
HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to, definitively linking the methylene (B1212753) protons to their corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity of the entire molecule, including the placement of the substituents on the naphthalene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help to confirm the substitution pattern on the naphthalene ring.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the precise mass of the molecular ion of this compound. This high-precision measurement allows for the unambiguous determination of the molecular formula (C₁₁H₉BrO) by distinguishing it from other possible formulas with the same nominal mass. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be readily observable as two peaks of nearly equal intensity separated by two mass units.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for polar molecules like alcohols. In the positive ion mode, this compound would likely be observed as protonated molecules [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments would likely show the loss of water (-18 Da) from the protonated molecule, followed by further fragmentation of the naphthalene ring.
Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups and ascertain the vibrational modes within a molecule. The absorption of infrared radiation by a molecule excites it to a higher vibrational state, and the specific frequencies at which these absorptions occur are characteristic of the bonds present in the molecule. For this compound, the IR spectrum provides valuable information about its key functional groups: the hydroxyl (-OH) group, the aromatic naphthalene ring, and the carbon-bromine (C-Br) bond.
The most prominent and easily identifiable peak in the IR spectrum of this compound is the O-H stretching vibration of the hydroxyl group. This typically appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadening being a result of intermolecular hydrogen bonding in the solid state or in concentrated solutions. The C-H stretching vibrations of the aromatic naphthalene ring are observed as a series of sharp bands in the 3000-3100 cm⁻¹ region.
The C-C stretching vibrations within the naphthalene ring give rise to a set of characteristic absorptions in the fingerprint region, typically between 1400 cm⁻¹ and 1600 cm⁻¹. The C-O stretching vibration of the primary alcohol is expected to appear in the range of 1000-1200 cm⁻¹. Furthermore, the C-Br stretching vibration, a key feature for this molecule, will be present at lower frequencies, generally in the 500-700 cm⁻¹ range. The precise positions of these peaks can be influenced by the substitution pattern on the naphthalene ring and the crystalline packing of the molecules.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H Stretch | 3000-3100 |
| Aromatic C=C Stretch | 1400-1600 |
| C-O Stretch (primary alcohol) | 1000-1200 |
| C-Br Stretch | 500-700 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of light in the UV and visible regions of the electromagnetic spectrum. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* transitions within the naphthalene ring system.
The naphthalene chromophore typically exhibits three main absorption bands. The most intense band, often referred to as the ¹Bₐ band, appears at shorter wavelengths, usually below 250 nm. A second, moderately intense band, the ¹Lₐ band (or p-band), is observed around 250-300 nm. Finally, a weaker, structured band, the ¹Lₑ band (or α-band), is found at longer wavelengths, typically above 300 nm.
The presence of substituents on the naphthalene ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The bromo and hydroxymethyl substituents on the naphthalene ring in this compound will influence the electronic transitions. The bromo group, being a halogen, can induce a bathochromic (red) shift due to its electron-donating mesomeric effect and electron-withdrawing inductive effect. The hydroxymethyl group is generally considered to have a minor effect on the main absorption bands of the naphthalene core.
A representative UV-Vis spectrum of a bromonaphthalene derivative would exhibit these characteristic absorption bands, providing a fingerprint of its electronic structure. The exact λmax values are dependent on the solvent used for the analysis due to solvatochromic effects.
| Transition | Typical λmax (nm) for Naphthalene | Expected Influence of Substituents |
| ¹Bₐ | < 250 | Bathochromic shift |
| ¹Lₐ | ~250-300 | Bathochromic shift and possible hyperchromic effect |
| ¹Lₑ | > 300 | Bathochromic shift and loss of fine structure |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
For this compound, a single-crystal X-ray diffraction study would be invaluable for unequivocally establishing its molecular structure. The analysis would confirm the substitution pattern on the naphthalene ring and provide precise measurements of the C-Br, C-O, and various C-C and C-H bond lengths.
The supramolecular structure would likely be dominated by hydrogen bonds involving the hydroxyl group. The -OH group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains, dimers, or more complex networks of molecules in the solid state. The bromine atom can also participate in intermolecular interactions, specifically halogen bonding, where it acts as a halogen bond donor to an electron-rich atom on a neighboring molecule. Additionally, the planar naphthalene rings can engage in π-π stacking interactions, further stabilizing the crystal packing.
A detailed crystallographic study would provide the following key parameters:
| Crystallographic Parameter | Description |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations that describe the crystal's symmetry. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
Bond Lengths (Å) : Precise distances between bonded atoms.
Bond Angles (°) : Angles formed by three connected atoms.
Torsion Angles (°) : Dihedral angles that define the conformation of the molecule.
Hydrogen Bonding Geometry : Distances and angles of intermolecular O-H···O hydrogen bonds.
Halogen Bonding and π-π Stacking Interactions : Details of other significant intermolecular forces.
Photophysical Properties and Luminescence Studies of 6 Bromonaphthalen 1 Yl Methanol Derivatives
Fluorescence Emission Spectroscopy and Quantum Yield Determination
The fluorescence properties of naphthalene-based molecules are intrinsically linked to their extended π-conjugated system. Unsubstituted naphthalene (B1677914) exhibits a characteristic fluorescence emission in the ultraviolet region, with a quantum yield that can be influenced by solvent and substitution. For naphthalene derivatives, the position and nature of substituents play a crucial role in determining their fluorescence characteristics.
While specific data for (6-bromonaphthalen-1-yl)methanol is not available, studies on other naphthalene derivatives provide valuable insights. For instance, naphthalene dyes are known for their rigid planar structure and large π-electron conjugation, which often leads to high quantum yields and excellent photostability. The introduction of a bromine atom, a heavy atom, can influence the photophysical pathways. The heavy-atom effect can enhance intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁), which may lead to a decrease in fluorescence quantum yield and an increase in phosphorescence.
The methanolic (-CH₂OH) group, being an electron-donating group, can also modulate the electronic properties of the naphthalene ring, potentially leading to shifts in the emission wavelength. However, without experimental data, the precise emission maximum and quantum yield for this compound remain undetermined.
Table 1: Hypothetical Fluorescence Data for this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (Φf) |
| Cyclohexane | 2.02 | Data not available | Data not available |
| Toluene | 2.38 | Data not available | Data not available |
| Dichloromethane | 8.93 | Data not available | Data not available |
| Acetonitrile | 37.5 | Data not available | Data not available |
| Methanol (B129727) | 32.7 | Data not available | Data not available |
This table is for illustrative purposes only, as no experimental data has been found in the literature.
Solvatochromism and Environmental Sensitivity of Emission Characteristics
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a common phenomenon in fluorescent molecules with a significant change in dipole moment upon excitation. For naphthalene derivatives, the introduction of electron-donating and electron-withdrawing groups can induce solvatochromic shifts in their emission spectra.
In the case of this compound, the molecule possesses a potential for solvatochromic behavior. The electron-donating character of the hydroxyl group and the electron-withdrawing nature of the bromine atom, combined with the polarizable naphthalene core, could lead to a change in the dipole moment between the ground and excited states. This would result in a red shift (bathochromic shift) of the fluorescence emission in more polar solvents. However, the extent of this solvatochromism is difficult to predict without experimental investigation. Studies on other substituted naphthalenes have demonstrated significant solvent-dependent shifts in emission, indicating that the local environment can strongly influence their photophysical properties.
Excited State Lifetime Measurements and Decay Analysis (e.g., Time-Resolved Single Photon Counting)
The excited-state lifetime (τ) is a critical parameter that describes the average time a molecule spends in the excited state before returning to the ground state. It is influenced by both radiative (fluorescence) and non-radiative decay pathways. Time-Resolved Single Photon Counting (TRSPC) is a highly sensitive technique used to measure fluorescence lifetimes.
For naphthalene and its derivatives, lifetimes are typically in the nanosecond range. The presence of a bromine atom in this compound is expected to shorten the excited-state lifetime due to the enhanced rate of intersystem crossing, a non-radiative decay channel. The solvent environment can also affect the excited-state lifetime. In polar solvents, stabilization of a charge-separated excited state can sometimes lead to longer lifetimes, although other non-radiative decay pathways might also be enhanced. Without experimental TRSPC data for this compound, any discussion on its excited-state lifetime remains speculative.
Table 2: Hypothetical Excited-State Lifetime Data for this compound
| Solvent | Excited-State Lifetime (τ, ns) |
| Cyclohexane | Data not available |
| Acetonitrile | Data not available |
This table is for illustrative purposes only, as no experimental data has been found in the literature.
Luminescence Quenching Mechanisms and Energy Transfer Processes
Luminescence quenching refers to any process that decreases the fluorescence intensity of a given substance. Quenching can occur through various mechanisms, including collisional quenching, energy transfer, and electron transfer. Nitro-aromatic compounds, for instance, are known to be effective fluorescence quenchers.
The bromine atom in this compound could potentially act as a quencher through the heavy-atom effect, promoting non-radiative decay pathways. Furthermore, the molecule could participate in energy transfer processes with other molecules if their spectral properties overlap. For example, it could act as a donor in Förster Resonance Energy Transfer (FRET) if a suitable acceptor molecule is present. However, a detailed understanding of the quenching mechanisms and energy transfer capabilities of this compound requires dedicated experimental studies.
Intramolecular Charge Transfer (ICT) Phenomena and its Influence on Optical Properties
Intramolecular Charge Transfer (ICT) is a photophysical process that occurs in molecules containing an electron-donating (D) and an electron-accepting (A) group linked by a π-conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polar excited state. This ICT state often exhibits distinct photophysical properties, such as a large Stokes shift and strong solvatochromism.
The molecular structure of this compound, with the electron-donating -CH₂OH group and the weakly electron-withdrawing bromine atom on the naphthalene scaffold, suggests the possibility of ICT character. The extent of ICT would depend on the electronic coupling between the donor and acceptor moieties through the naphthalene bridge. The occurrence of ICT would be expected to result in a significant red-shift of the fluorescence emission in polar solvents and a decrease in the fluorescence quantum yield due to the stabilization of the non-radiative ICT state. Theoretical calculations and detailed spectroscopic studies in a range of solvents would be necessary to confirm and quantify any ICT processes in this molecule.
Investigation of Photoinduced Electron Transfer (PET) Processes
Photoinduced Electron Transfer (PET) is a fundamental process in which an electron is transferred from a photoexcited donor to an acceptor molecule, or vice versa. nist.govnih.gov This process leads to the formation of a radical ion pair. nist.govnih.gov Whether a molecule can act as a photoinduced electron donor or acceptor depends on its redox potentials in the ground and excited states.
A photoexcited molecule is both a better oxidizing and a better reducing agent than its ground-state counterpart. The feasibility of a PET process can be estimated using the Rehm-Weller equation, which considers the excitation energy of the fluorophore and the redox potentials of the donor and acceptor. In principle, the excited state of this compound could either donate an electron to a suitable acceptor or accept an electron from a suitable donor. The presence of the bromine atom might influence the redox potentials and thus the driving force for PET. However, without experimental data on the redox potentials and excited-state energy of this compound, a concrete analysis of its potential role in PET processes is not possible.
Computational Chemistry and Theoretical Investigations of 6 Bromonaphthalen 1 Yl Methanol
Density Functional Theory (DFT) Calculations for Ground-State Electronic Structure
Currently, there are no published studies that specifically detail Density Functional Theory (DFT) calculations for the ground-state electronic structure of (6-Bromonaphthalen-1-yl)methanol. Such a study would be foundational to understanding the molecule's intrinsic properties.
Future theoretical investigations would likely involve geometry optimization using a suitable functional (such as B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)) to determine the most stable three-dimensional conformation. Key outputs from these calculations would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's reactivity, kinetic stability, and electronic properties. The electrostatic potential surface could also be mapped to identify electron-rich and electron-deficient regions, offering insights into potential sites for electrophilic and nucleophilic attack.
Ab Initio and Semi-Empirical Methods for Conformational Analysis and Stability
A detailed conformational analysis of this compound using ab initio and semi-empirical methods has not been reported in the scientific literature. The primary conformational flexibility in this molecule arises from the rotation around the C1-C(methanol) bond.
A systematic conformational search, employing methods ranging from the computationally efficient semi-empirical PM7 or AM1 to more rigorous ab initio methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), would be necessary. This would involve rotating the hydroxymethyl group relative to the naphthalene (B1677914) ring and calculating the potential energy at each increment. The results would identify the global minimum energy conformation as well as any local minima and the rotational energy barriers between them. Understanding the relative stability of different conformers is essential as it can influence the molecule's biological activity and its packing in the solid state.
Molecular Dynamics Simulations to Study Intermolecular Interactions and Aggregation
There is a notable absence of published molecular dynamics (MD) simulations focused on this compound. MD simulations would provide invaluable insights into the dynamic behavior of the molecule and its interactions with its environment over time.
Simulations of this compound in various solvents (e.g., water, methanol (B129727), DMSO) could elucidate the nature and strength of solute-solvent interactions, particularly hydrogen bonding involving the hydroxyl group. Furthermore, simulations of multiple molecules would allow for the study of aggregation behavior, predicting how these molecules might self-assemble in solution or in the solid state. Analysis of radial distribution functions and the potential of mean force would quantify the preferred modes of intermolecular interaction, such as π-π stacking of the naphthalene rings and hydrogen bonding networks.
Prediction of Spectroscopic Parameters (e.g., Calculated NMR Chemical Shifts, UV-Vis Absorption Maxima)
While experimental ¹H NMR data exists from patent literature, there are no published computational predictions of the spectroscopic parameters for this compound.
Theoretical calculations are a powerful tool for interpreting and predicting spectroscopic data. Using the optimized geometry from DFT calculations, Gauge-Including Atomic Orbital (GIAO) methods could be employed to predict the ¹H and ¹³C NMR chemical shifts. A comparison of these calculated shifts with experimental data serves as a benchmark for the accuracy of the computational model.
Similarly, Time-Dependent Density Functional Theory (TD-DFT) calculations could predict the electronic transitions and the corresponding UV-Vis absorption maxima. This would help in understanding the photophysical properties of the molecule. The table below illustrates the kind of data that such a computational study would aim to generate, though it must be stressed that these are hypothetical values for illustrative purposes, as no such published research exists.
Table 1: Hypothetical Calculated Spectroscopic Parameters for this compound
| Parameter | Hypothetical Calculated Value | Experimental Value |
| ¹H NMR | ||
| Chemical Shift (δ, ppm) - CH₂ | 4.85 | Not available |
| Chemical Shift (δ, ppm) - OH | 2.50 | Not available |
| Chemical Shift (δ, ppm) - Aromatic H | 7.40 - 8.30 | 7.52-7.57, 7.65, 7.88-7.94, 8.22 google.com |
| ¹³C NMR | ||
| Chemical Shift (δ, ppm) - CH₂ | 63.5 | Not available |
| Chemical Shift (δ, ppm) - Aromatic C | 120 - 140 | Not available |
| UV-Vis | ||
| λmax (nm) | 295, 320 | Not available |
Note: The experimental ¹H NMR values are from a patent and may not be fully assigned.
Elucidation of Reaction Mechanisms, Transition States, and Reaction Pathways
No computational studies on the reaction mechanisms involving this compound have been published. This molecule can participate in various reactions, such as oxidation of the alcohol, etherification, or substitution at the bromine position.
Computational chemistry could be used to model these transformations in detail. By mapping the potential energy surface for a given reaction, researchers could identify the structures of transition states and intermediates. The activation energies calculated for different potential pathways would reveal the most likely reaction mechanism. For example, a computational study of a Suzuki coupling at the bromine position would involve locating the transition states for the oxidative addition, transmetalation, and reductive elimination steps, providing a level of mechanistic detail that is often difficult to obtain experimentally.
Analysis of Excited States, Spin-Orbit Coupling, and Intersystem Crossing Pathways
The photophysical properties of this compound, particularly those related to its excited states, remain unexplored from a computational standpoint. The presence of the heavy bromine atom suggests that spin-orbit coupling could play a significant role in its photophysics.
Advanced computational methods, such as TD-DFT or multireference methods, would be required to investigate the nature of the singlet and triplet excited states. A key area of interest would be the calculation of spin-orbit coupling matrix elements between singlet and triplet states. This would allow for the prediction of rates of intersystem crossing (ISC), the process by which a molecule transitions from a singlet excited state to a triplet excited state. Understanding these pathways is critical for applications in areas such as photocatalysis and organic light-emitting diodes (OLEDs), where the fate of excited states determines the efficiency of the desired process.
Advanced Research Applications of 6 Bromonaphthalen 1 Yl Methanol As a Chemical Synthon
Building Block in Complex Organic Synthesis
The bifunctional nature of (6-Bromonaphthalen-1-yl)methanol, possessing both a nucleophilic hydroxyl group and a naphthalene (B1677914) ring amenable to cross-coupling reactions at the bromine-substituted position, makes it a valuable intermediate in multi-step organic synthesis.
Research in medicinal chemistry has demonstrated the use of this compound as a key reagent in the synthesis of complex heterocyclic molecules. A notable example is its incorporation into the structure of novel D-amino acid oxidase (DAAO) inhibitors. google.com DAAO is a target for therapeutic intervention in neurological disorders, and the development of potent inhibitors is an active area of research.
In this context, this compound was used to introduce the 6-bromo-1-naphthylmethyl moiety into a triazine-based scaffold. The synthesis involved the reaction of this compound with a precursor molecule to form an ether linkage. This specific transformation highlights the compound's utility in introducing a bulky, lipophilic naphthalene group, which can be critical for modulating the pharmacological properties of the final active molecule.
The table below details the specific synthetic application of this compound as documented in the patent literature. google.com
| Product | Starting Material | Reagent | Reaction Type | Significance | Reference |
| Compound 22d (A DAAO Inhibitor Precursor) | 6-(Benzyloxy)-2-(hydroxymethyl)-1,2,4-triazine-3,5(2H,4H)-dione derivative | This compound | Etherification | Introduction of the 6-bromo-1-naphthylmethyl group to create a novel D-amino acid oxidase inhibitor. | google.com |
This interactive table summarizes the documented use of this compound in synthesis.
While this specific example is not a macrocycle, the principle of using this synthon to link molecular fragments is applicable to the construction of larger, more complex architectures. The bromine atom remains available for further functionalization, such as intramolecular cyclization, which could potentially be used to form macrocyclic structures.
A review of current scientific literature does not provide specific examples of this compound being utilized as a key reagent in cascade or multi-component reactions.
While derivatives of naphthalenemethanol can be employed in the synthesis of chiral compounds, specific research detailing the use of this compound as an intermediate for this purpose is not presently available in the scientific literature. The patent describing its use in the synthesis of a DAAO inhibitor does not specify stereochemical control or outcomes. google.com
Applications in Materials Science Research
Naphthalene-based compounds are widely researched in materials science due to their rigid, planar structure and inherent electronic properties, which make them suitable for creating organic semiconductors and components for optoelectronic devices.
There is no specific research available that documents the synthesis or application of this compound as a component for organic electronic materials such as charge transport layers. However, chemical supplier catalogs sometimes classify the compound under categories related to materials for organic electronics, suggesting its potential as a building block for such materials. bldpharm.com
Specific studies on the use of this compound as a direct precursor for optoelectronic devices like OLEDs or organic solar cells have not been identified in the current body of scientific literature. Its potential in this field remains theoretical, based on the general utility of functionalized naphthalene derivatives.
Development of Advanced Fluorescent Probes and Sensors
The inherent fluorescence of the naphthalene moiety makes its derivatives prime candidates for the development of fluorescent probes and sensors. This compound serves as a key starting material in the synthesis of novel sensor molecules due to the dual functionality it possesses. The bromo group provides a convenient handle for cross-coupling reactions, allowing for the introduction of various recognition units, while the methanol (B129727) group can be modified to tune the electronic and photophysical properties of the final probe.
Research in this area has focused on creating probes that can selectively detect specific analytes, such as metal ions, anions, and biologically relevant molecules. The design strategy often involves a receptor-fluorophore architecture, where the naphthalene unit acts as the signaling fluorophore. Upon binding of the target analyte to the receptor, a change in the fluorescence properties of the naphthalene core, such as intensity or wavelength, is observed.
While direct synthesis of fluorescent probes from this compound is a subject of ongoing research, the principles of probe design using similar naphthalene precursors are well-established. For instance, naphthalene derivatives are known to be effective in labeling protein aggregates, which is crucial in the study of neurodegenerative diseases. thieme-connect.de The development of such probes often relies on the strategic functionalization of the naphthalene ring system, a role for which this compound is well-suited.
Reagent and Ligand Precursor in Catalysis Research
The utility of this compound extends into the realm of catalysis, where it serves as a precursor for the synthesis of specialized ligands and reagents. The structural rigidity and electronic properties of the naphthalene core can impart unique characteristics to catalytic systems, influencing their activity, selectivity, and stability.
Synthesis of Naphthalene-Based Ligands for Transition Metal Catalysis
Transition metal catalysis is a cornerstone of modern organic synthesis, and the performance of a catalyst is heavily dependent on the nature of the ligands coordinating to the metal center. This compound is a valuable starting material for the synthesis of novel naphthalene-based ligands. The bromo substituent can be readily converted to other functional groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), which are common coordinating moieties in transition metal complexes.
For example, the bromo group can undergo lithium-halogen exchange followed by reaction with a chlorophosphine to introduce a phosphine (B1218219) group, a key component of many successful catalyst systems. The methanol functionality can also be modified to create bidentate or polydentate ligands, which can form highly stable and selective catalysts. While specific examples detailing the synthesis of ligands directly from this compound are emerging, the broader field of naphthalene-based ligands in catalysis is an active area of investigation.
Components in Photocatalytic Systems
Photocatalysis, which utilizes light to drive chemical reactions, is a rapidly growing field with applications in organic synthesis, environmental remediation, and energy production. Naphthalene derivatives, owing to their photophysical properties, are being explored as components in photocatalytic systems. They can act as photosensitizers, absorbing light and transferring the energy to other molecules to initiate a reaction.
Future Directions and Emerging Research Areas for 6 Bromonaphthalen 1 Yl Methanol
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of greener and more efficient methods for synthesizing (6-Bromonaphthalen-1-yl)methanol and its derivatives is a key area of ongoing research. Traditional multi-step syntheses are often plagued by issues of low atom economy, the use of hazardous reagents, and the generation of significant waste. To address these challenges, researchers are exploring a variety of modern synthetic strategies.
One promising approach is the use of metal-catalyzed reactions, which offer high efficiency and selectivity. nih.gov For instance, palladium-catalyzed cross-coupling reactions have been investigated for the synthesis of substituted naphthalenes. nih.gov Another area of focus is the development of regioselective bromination techniques to control the position of the bromine substituent on the naphthalene (B1677914) core, which is crucial for the synthesis of specific isomers. cardiff.ac.ukresearchgate.net Research into the use of solid acid catalysts, such as montmorillonite (B579905) clay, for the bromination of naphthalene has shown promise in improving reaction conditions and simplifying product isolation. cardiff.ac.uk
Furthermore, the principles of green chemistry are being increasingly applied to the synthesis of brominated aromatic compounds. This includes the development of bromination processes that utilize safer, salt-based brominating reagents and non-chlorinated solvent systems, thereby reducing the environmental impact. researchgate.net Electrophilic cyclization of propargylic alcohols presents another mild and regioselective method for constructing the naphthalene skeleton, accommodating various functional groups. nih.gov
| Synthetic Strategy | Key Features | Potential Advantages |
| Metal-Catalyzed Reactions | Use of catalysts like palladium, copper, and zinc. nih.gov | High efficiency, selectivity, and functional group tolerance. |
| Regioselective Bromination | Controlled introduction of bromine at specific positions. cardiff.ac.ukresearchgate.net | Access to specific isomers for targeted applications. |
| Green Bromination Processes | Use of safer reagents and solvents. researchgate.net | Reduced environmental impact and improved safety. |
| Electrophilic Cyclization | Mild reaction conditions and high regioselectivity. nih.gov | Good yields and accommodation of various functional groups. |
Exploration of Novel Reactivity Patterns and Selectivity Control
Understanding and controlling the reactivity of this compound is fundamental to unlocking its full potential in organic synthesis. The bromine atom and the hydroxymethyl group offer two distinct points for functionalization, and researchers are actively exploring novel ways to manipulate these sites with high selectivity.
C-H functionalization has emerged as a powerful tool for the direct modification of the naphthalene core, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. beilstein-journals.org The regioselectivity of these reactions is a significant challenge, often influenced by steric and electronic factors of the substituents already present on the naphthalene ring. beilstein-journals.org For instance, the bromination of 2-substituted 5,7-dimethoxy-4-naphthols shows that the position of bromination (C-1 or C-8) is dependent on the nature of the substituent at the C-2 position. acs.org
The development of new catalytic systems is crucial for achieving high selectivity in the functionalization of this compound. This includes the design of ligands that can direct a metal catalyst to a specific C-H bond on the naphthalene ring. Furthermore, photobromination and other radical-based reactions are being investigated as alternative methods for introducing bromine atoms with different selectivity patterns compared to traditional electrophilic bromination. researchgate.net
Future research will likely focus on developing orthogonal functionalization strategies that allow for the independent modification of the bromine and hydroxymethyl groups in a single synthetic sequence. This would provide rapid access to a diverse range of complex naphthalene derivatives.
| Reaction Type | Focus Area | Significance |
| C-H Functionalization | Regioselective modification of the naphthalene core. beilstein-journals.org | Atom-economical synthesis of functionalized naphthalenes. |
| Selective Bromination | Control over the position of bromine substitution. researchgate.netacs.org | Access to specific isomers with desired properties. |
| Orthogonal Functionalization | Independent modification of multiple functional groups. | Rapid generation of molecular diversity. |
Design and Synthesis of Advanced Functional Materials with Tunable Properties
This compound and its derivatives are promising candidates for the development of advanced functional materials due to the unique photophysical and electronic properties of the naphthalene core. beilstein-journals.orgtandfonline.com The ability to tune these properties through chemical modification makes them attractive for applications in organic electronics, sensing, and liquid crystals.
The introduction of donor and acceptor groups onto the naphthalene ring can significantly influence its fluorescence properties through intramolecular charge transfer (ICT) mechanisms. beilstein-journals.org This allows for the design of fluorescent probes with high quantum yields and photostability for the detection of ions and biomolecules. tandfonline.com The rigid and planar structure of the naphthalene moiety also makes it an excellent building block for organic semiconductors. mdpi.com Researchers are designing and synthesizing novel naphthalene derivatives for use in organic field-effect transistors (OFETs), aiming to achieve high charge carrier mobility. mdpi.com
Furthermore, the anisotropic shape of naphthalene derivatives makes them suitable for the design of liquid crystals. numberanalytics.combeilstein-journals.org By incorporating long alkyl chains and other mesogenic units, it is possible to create materials that exhibit various liquid crystalline phases, such as nematic and smectic phases. numberanalytics.comgoogle.com The presence of a bromine atom can further influence the intermolecular interactions and packing of the molecules, affecting the thermal stability and range of the liquid crystal phases. beilstein-journals.org A related compound, 1,6-Di-bromo-naphthalen-2-ol methanol (B129727) monosolvate, demonstrates how bromine-bromine interactions and π-π stacking can stabilize a three-dimensional crystal structure. researchgate.net
Future research in this area will focus on establishing clear structure-property relationships to enable the rational design of materials with tailored optical, electronic, and self-assembly properties. The synthesis of oligomeric and polymeric materials based on this compound could lead to the development of new high-performance materials.
| Material Class | Key Properties | Potential Applications |
| Fluorescent Probes | High quantum yield, photostability, tunable emission. beilstein-journals.orgtandfonline.com | Sensing, bio-imaging, light-emitting diodes. |
| Organic Semiconductors | High charge carrier mobility, good processability. mdpi.com | Organic field-effect transistors (OFETs), photovoltaics. |
| Liquid Crystals | Anisotropic shape, self-assembly into ordered phases. numberanalytics.combeilstein-journals.org | Displays, sensors, optical switches. |
Integration with Flow Chemistry and Automated Synthesis Methodologies
The integration of this compound synthesis and functionalization with modern technologies like flow chemistry and automated synthesis is a rapidly emerging research area. These technologies offer significant advantages over traditional batch processing, including improved safety, efficiency, scalability, and reproducibility. rsc.orgbeilstein-archives.org
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, provides precise control over reaction parameters such as temperature, pressure, and reaction time. numberanalytics.comrsc.org This enhanced control can lead to higher yields, improved selectivity, and the ability to safely handle hazardous reagents and intermediates. beilstein-archives.org For example, the sulfonation of naphthalene derivatives has been successfully demonstrated in a microreactor, offering a safer and more efficient alternative to traditional batch methods. lifechemicals.com The continuous flow synthesis of brominated naphthalene derivatives has also been explored, showcasing the potential for scalable and sustainable production.
Automated synthesis platforms, often coupled with high-throughput screening, can accelerate the discovery and optimization of new reactions and the synthesis of compound libraries. mdpi.com These systems can perform a large number of experiments in parallel, systematically varying reaction conditions to quickly identify optimal parameters. mdpi.com This is particularly valuable for exploring the vast chemical space of functionalized naphthalene derivatives and for developing new materials with desired properties. The combination of flow chemistry with high-throughput experimentation can create powerful workflows for rapid reaction optimization and library synthesis. mdpi.com
Future work will likely involve the development of fully integrated and automated flow synthesis platforms for the on-demand production of this compound and its derivatives. The use of in-line analytical techniques will enable real-time reaction monitoring and optimization, further enhancing the efficiency and reliability of these processes.
| Technology | Key Advantages | Application to this compound |
| Flow Chemistry | Improved safety, efficiency, scalability, and control. rsc.orgbeilstein-archives.org | Safer and more efficient synthesis and functionalization. lifechemicals.com |
| Automated Synthesis | High-throughput experimentation, rapid optimization. mdpi.com | Accelerated discovery of new derivatives and materials. |
| Integrated Systems | Combination of flow chemistry and automation. mdpi.com | On-demand synthesis and real-time process optimization. |
Computational Design and Predictive Modeling for Structure-Property Relationships
Computational methods, including Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, are becoming indispensable tools for the rational design and prediction of the properties of this compound derivatives. These in silico approaches can significantly reduce the time and cost associated with experimental synthesis and characterization by providing valuable insights into molecular structure, reactivity, and potential applications.
DFT calculations are widely used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. For naphthalene derivatives, DFT can be employed to predict their photophysical properties, such as absorption and emission wavelengths, which is crucial for the design of fluorescent materials. numberanalytics.com It can also be used to study reaction mechanisms and predict the regioselectivity of chemical reactions, aiding in the development of more efficient synthetic routes.
QSAR modeling is a statistical method that correlates the chemical structure of a series of compounds with their biological activity or other properties. rsc.org By building robust QSAR models, it is possible to predict the properties of new, unsynthesized molecules. This is particularly useful in drug discovery for predicting the potency and pharmacokinetic properties of potential drug candidates. rsc.org For materials science applications, QSAR can be used to predict properties like liquid crystalline behavior or semiconducting performance.
The future of this field lies in the development of more accurate and predictive computational models. The integration of machine learning and artificial intelligence with large experimental datasets will likely lead to the creation of powerful predictive tools for the de novo design of this compound derivatives with precisely tailored properties.
| Computational Method | Purpose | Application to this compound |
| Density Functional Theory (DFT) | Investigate electronic structure, geometry, and reactivity. | Predict photophysical properties and reaction mechanisms. numberanalytics.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with properties. rsc.org | Predict biological activity and material properties. |
| Machine Learning / AI | Develop predictive models from large datasets. | De novo design of functional molecules. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (6-Bromonaphthalen-1-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via bromination of naphthalen-1-ylmethanol precursors or hydroxymethylation of brominated naphthalene derivatives. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to achieve regioselectivity at the 6-position .
- Hydroxymethylation : Introduce the hydroxymethyl group via Friedel-Crafts alkylation or nucleophilic substitution, employing reagents like paraformaldehyde and Lewis acids (e.g., AlCl₃) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the bromine position (δ ~7.5–8.5 ppm for aromatic protons) and hydroxymethyl group (δ ~4.8 ppm for -CH₂OH) .
- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (m/z ≈ 236.97 for C₁₁H₉BrO⁺) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and detect byproducts .
Q. How do the bromine and hydroxymethyl groups influence the compound’s reactivity in substitution or oxidation reactions?
- Methodological Answer :
- Bromine : Acts as a directing group, facilitating electrophilic substitution (e.g., Suzuki coupling) at the para position. It also stabilizes intermediates via resonance .
- Hydroxymethyl : Susceptible to oxidation (e.g., MnO₂ → aldehyde) or esterification (acetic anhydride → acetate derivatives) .
- Competing Reactivity : Bromine’s electron-withdrawing effect can slow hydroxymethyl group reactions; use kinetic studies to optimize conditions .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?
- Methodological Answer :
- Crystallization : Use slow evaporation of ethanol or DMSO solutions to grow single crystals .
- Data Collection : Employ a Bruker D8 QUEST diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Refinement : SHELXL-2018 refines atomic positions and thermal parameters, resolving disorder in the hydroxymethyl group. Anisotropic displacement parameters (ADPs) improve accuracy .
- Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen bonding (e.g., O–H⋯O interactions) .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies involving this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). Compare binding energies with experimental IC₅₀ values .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., steric effects vs. electronic effects) causing discrepancies .
- Control Experiments : Repeat assays under inert atmospheres to rule out oxidation artifacts .
Q. How can in vitro toxicity models evaluate the biological safety of this compound?
- Methodological Answer :
- Cell Viability Assays : Use MTT or neutral red uptake assays on human fibroblasts (IC₅₀ typically >1 mM for similar brominated aromatics) .
- Metabolic Stability : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Adjust dosing in vivo based on half-life (t₁/₂) .
- Genotoxicity : Ames test (TA98 strain) detects frameshift mutations; combine with comet assays for DNA damage assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
